N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to ensure complete reaction. The use of solvents like ethanol or methanol is common to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-((1H-Indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- N’-((1H-Indol-3-yl)methylene)-3-(2-((4-fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications .
Properties
Molecular Formula |
C27H23N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H23N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+ |
InChI Key |
ABSAKSOINPGFJA-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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